molecular formula C8H9F3N2O B12347152 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde CAS No. 1883290-18-3

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12347152
CAS No.: 1883290-18-3
M. Wt: 206.16 g/mol
InChI Key: BRDWSKNXAVMQGO-UHFFFAOYSA-N
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Description

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoropropyl group attached to the nitrogen atom of the pyrazole ring and a carbaldehyde group at the fourth position of the ring. It is used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.

    Formylation: The formylation of the pyrazole ring can be achieved using Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The trifluoropropyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-[5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine: Contains additional functional groups, providing different reactivity and applications.

Uniqueness

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoropropyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

1883290-18-3

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H9F3N2O/c1-6-7(5-14)4-12-13(6)3-2-8(9,10)11/h4-5H,2-3H2,1H3

InChI Key

BRDWSKNXAVMQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(F)(F)F)C=O

Origin of Product

United States

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